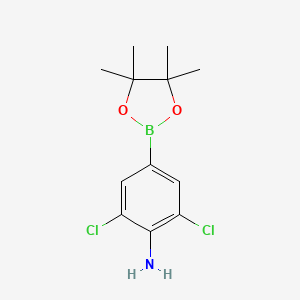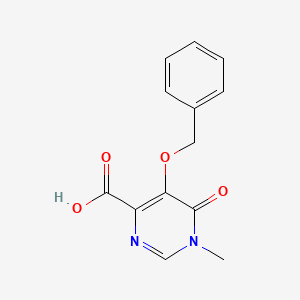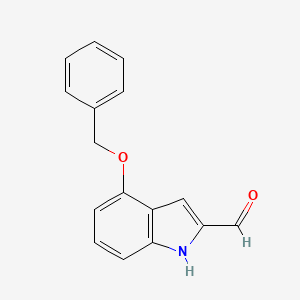
2-Iod-5-methyl-1,3,4-oxadiazol
Übersicht
Beschreibung
2-Iodo-5-methyl-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of an iodine atom, a methyl group, and an oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
2-Iodo-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
It is known that 1,3,4-oxadiazoles, a class of compounds to which 2-iodo-5-methyl-1,3,4-oxadiazole belongs, have been successfully used in the treatment of various diseases in humans and animals . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
It is known that many 1,3,4-oxadiazole derivatives exhibit their biological activity by acting on certain enzymes such as thymidylate synthase, histone deacetylase, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, and their inhibition can lead to the cessation of cell proliferation, making these compounds potential candidates for anticancer therapies .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can act on several pathways, including inhibiting telomerase activity, focal adhesion kinase inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway, and targeting tubulin polymerization . These pathways are critical for cell growth and survival, and their disruption can lead to cell death, particularly in cancer cells .
Pharmacokinetics
The compound’s molecular weight is 20997 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
Given the known biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have potential antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic effects .
Action Environment
It is known that the compound has a storage temperature of -10 degrees celsius , suggesting that it may require a cool environment for optimal stability
Biochemische Analyse
Biochemical Properties
2-Iodo-5-methyl-1,3,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context and conditions. Additionally, 2-Iodo-5-methyl-1,3,4-oxadiazole can form hydrogen bonds with proteins, affecting their conformation and stability .
Cellular Effects
The effects of 2-Iodo-5-methyl-1,3,4-oxadiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By altering these pathways, 2-Iodo-5-methyl-1,3,4-oxadiazole can induce changes in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 2-Iodo-5-methyl-1,3,4-oxadiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with cytochrome P450 enzymes involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic function . Additionally, 2-Iodo-5-methyl-1,3,4-oxadiazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Iodo-5-methyl-1,3,4-oxadiazole in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biological activities . Long-term studies in vitro and in vivo have indicated that 2-Iodo-5-methyl-1,3,4-oxadiazole can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Iodo-5-methyl-1,3,4-oxadiazole vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been noted, where a specific dosage range induces beneficial effects, such as anti-inflammatory or anticancer activity, while exceeding this range results in adverse effects . Toxicity at high doses may manifest as liver and kidney damage, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-Iodo-5-methyl-1,3,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and deiodinated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of 2-Iodo-5-methyl-1,3,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, such as organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins in the cytoplasm and nucleus can influence the compound’s localization and accumulation, affecting its biological activity .
Subcellular Localization
The subcellular localization of 2-Iodo-5-methyl-1,3,4-oxadiazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, mitochondrial localization may enhance its role in modulating oxidative stress and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate, which facilitates the formation of the oxadiazole ring . Another approach involves the use of iodine and methyl-substituted precursors under controlled conditions to introduce the iodine atom at the desired position on the oxadiazole ring .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production of 2-Iodo-5-methyl-1,3,4-oxadiazole .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce iodinated oxadiazole derivatives .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-methyl-1,3,4-oxadiazole
- 2-Bromo-5-methyl-1,3,4-oxadiazole
- 2-Fluoro-5-methyl-1,3,4-oxadiazole
Comparison: 2-Iodo-5-methyl-1,3,4-oxadiazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
IUPAC Name |
2-iodo-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2O/c1-2-5-6-3(4)7-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCDKPPGNAWNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)





![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)





![4-[(4-Fluoropiperidin-1-yl)methyl]phenol](/img/structure/B1532815.png)

